molecular formula C19H26ClFN2 B4187868 N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride CAS No. 1049693-76-6

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride

Cat. No. B4187868
CAS RN: 1049693-76-6
M. Wt: 336.9 g/mol
InChI Key: QKMSVUMAHDPEOA-UHFFFAOYSA-N
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Description

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride, also known as FEAM, is a chemical compound that has been widely used in scientific research. FEAM is a selective dopamine D3 receptor antagonist that has been used to study the role of dopamine in various physiological and pathological processes.

Mechanism of Action

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride acts as a selective antagonist at the dopamine D3 receptor. The dopamine D3 receptor is a subtype of dopamine receptor that is mainly expressed in the mesolimbic system, which is involved in reward processing and motivation. By blocking the dopamine D3 receptor, N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride reduces the activity of dopamine in the mesolimbic system, which can have various effects on behavior and physiology.
Biochemical and Physiological Effects
N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has been shown to have various biochemical and physiological effects in different experimental settings. N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has been shown to reduce drug-seeking behavior in animal models of addiction. N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has also been shown to have antidepressant-like effects in animal models of depression. In addition, N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has been shown to reduce psychotic-like symptoms in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has several advantages for lab experiments. N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride is a selective dopamine D3 receptor antagonist, which allows for the specific investigation of the role of dopamine D3 receptors in different physiological and pathological processes. N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride is also relatively easy to synthesize, which makes it accessible for researchers. However, N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has some limitations for lab experiments. N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has a relatively short half-life, which can limit its usefulness in some experimental settings. In addition, N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride can have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are several future directions for research on N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride. One direction is to investigate the effects of N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride on other physiological and pathological processes, such as anxiety and stress. Another direction is to investigate the potential therapeutic applications of N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride, such as in the treatment of addiction, depression, and schizophrenia. Finally, further research is needed to better understand the mechanism of action of N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride and its effects on other neurotransmitter systems.

Scientific Research Applications

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has been used in various scientific research studies to investigate the role of dopamine in different physiological and pathological processes. N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has been used to study the effects of dopamine D3 receptor antagonism on drug addiction, depression, and schizophrenia. N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride has also been used to study the role of dopamine in reward processing and motivation.

properties

IUPAC Name

N,N-diethyl-4-[[2-(2-fluorophenyl)ethylamino]methyl]aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN2.ClH/c1-3-22(4-2)18-11-9-16(10-12-18)15-21-14-13-17-7-5-6-8-19(17)20;/h5-12,21H,3-4,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMSVUMAHDPEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)CNCCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N,N-diethyl-4-({[2-(2-fluorophenyl)ethyl]amino}methyl)aniline hydrochloride

CAS RN

1049693-76-6
Record name Benzeneethanamine, N-[[4-(diethylamino)phenyl]methyl]-2-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1049693-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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